Lipophilicity Differential vs. Unsubstituted 3-Phenyl-1H-indazole Scaffold
The compound exhibits a calculated LogP (cLogP) of 4.12 , which is significantly higher than that of the unsubstituted 3-phenyl-1H-indazole scaffold (LogP 3.23) [1]. The addition of the 4-fluoro substituent and the 5-methyl group increases lipophilicity by approximately 0.89 log units, enhancing predicted membrane permeability.
| Evidence Dimension | Calculated Partition Coefficient (cLogP / LogP) |
|---|---|
| Target Compound Data | 4.12 |
| Comparator Or Baseline | 3-Phenyl-1H-indazole (CAS 13097-01-3): 3.23 |
| Quantified Difference | +0.89 log units |
| Conditions | Calculated using standard computational models (ChemSrc, Molbase) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical factor for cellular target engagement in intracellular kinase inhibition assays.
- [1] Molbase. 3-Phenyl-1H-indazole (CAS 13097-01-3) properties. Available at: https://qiye.molbase.cn/13097-01-3-molbase-1.html View Source
